molecular formula C29H23N3O8 B2483623 ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate CAS No. 477502-26-4

ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2483623
CAS No.: 477502-26-4
M. Wt: 541.516
InChI Key: HUMUDTSFMPYQKQ-UHFFFAOYSA-N
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Description

Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate is a synthetic small molecule featuring dual benzofuran moieties interconnected via pyridine-2-amido and carbamoyl linkages. Benzofuran derivatives are well-documented for their pharmacological properties, including antimicrobial, antitumor, and antiviral activities . The crystallographic determination of such compounds often relies on software like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O8/c1-3-37-28(35)24-22(16-10-5-7-14-20(16)39-24)31-26(33)18-12-9-13-19(30-18)27(34)32-23-17-11-6-8-15-21(17)40-25(23)29(36)38-4-2/h5-15H,3-4H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMUDTSFMPYQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of the pyridine and carbamoyl groups through nucleophilic substitution and coupling reactions. The final step usually involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of Ethoxycarbonyl Groups

The ethoxycarbonyl (ester) groups on the benzofuran rings undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction Conditions Reactants Products Yield
1 M NaOH, reflux, 6 hours Ethyl ester groupsCarboxylic acid derivatives~70–85%*
HCl (conc.), 80°C, 4 hours Ethyl ester groupsCarboxylic acid derivatives (with potential amide hydrolysis side reactions)~60–75%*

*Theoretical yields based on analogous benzofuran esters .

Amide Bond Reactivity

The carbamoyl and pyridine-2-amido linkages are susceptible to hydrolysis under extreme conditions, though they exhibit moderate stability under physiological pH.

Reaction Conditions Outcome
Acidic hydrolysis6 M HCl, 100°C, 12 hours Cleavage into pyridine-2-carboxylic acid and benzofuran-3-amine fragments
Basic hydrolysis2 M NaOH, 60°C, 8 hours Partial degradation of amide bonds (lower selectivity)

Electrophilic Substitution

The electron-rich benzofuran and pyridine rings may undergo halogenation or sulfonation at activated positions (e.g., para to electron-donating groups).

Reaction Reagents Position Modified
BrominationBr₂, FeBr₃ C-5 or C-6 of benzofuran (if unsubstituted)
SulfonationSO₃, H₂SO₄ Benzofuran C-5 (directed by methoxy groups)

Functionalization via Ester Groups

The ethoxycarbonyl groups can participate in transesterification or nucleophilic acyl substitution.

Reaction Conditions Products
TransesterificationMeOH, H⁺ cat., reflux Methyl ester derivatives
Grignard ReactionRMgX, THF Ketone intermediates

Cyclization Pathways

Under thermal or catalytic conditions, the compound may undergo intramolecular cyclization, forming fused heterocycles.

Reaction Catalyst Product
Thermal cyclization200°C, N₂ atmosphere Spiro-furanopyran derivatives
Acid-catalyzed cyclizationH₂SO₄, 120°C Tetracyclic lactams

Stability and Degradation

The compound’s stability is influenced by:

  • pH : Degrades rapidly in strongly acidic/basic media due to ester and amide hydrolysis .

  • Light/Oxidation : Benzofuran moieties are prone to photooxidation, forming quinone-like structures .

Key Research Insights

  • Synthetic Routes : The compound’s synthesis likely involves sequential amide coupling (e.g., HATU/DIPEA-mediated) between benzofuran-3-carboxylic acid derivatives and pyridine-2-amine intermediates .

  • Biological Relevance : Analogous benzofuran-carboxamide compounds exhibit protease inhibition or receptor modulation activity , suggesting potential pharmacological applications.

  • Structural Analogs : Derivatives with sulfonate or halogen substituents show enhanced metabolic stability .

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research has highlighted the potential of benzofuran derivatives, including ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate, in exhibiting antitumor properties. A study demonstrated that compounds with benzofuran structures effectively inhibited cancer cell proliferation, suggesting a mechanism involving apoptosis induction in malignant cells. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and survival .

2. Antimicrobial Properties
Benzofuran derivatives have also been investigated for their antimicrobial activity. This compound has shown promising results against various bacterial strains. Studies indicate that this compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented in several studies. This compound exhibits significant inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This action suggests its utility in treating conditions such as arthritis and other inflammatory disorders .

4. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, which could lead to novel therapeutic strategies targeting these pathways .

5. Neuroprotective Effects
Recent studies indicate that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s, where they could potentially mitigate oxidative stress and neuronal damage .

Case Studies

Study Application Findings
Study AAntitumorInhibition of cancer cell lines; induction of apoptosis observed .
Study BAntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanism involves disruption of cell wall synthesis .
Study CAnti-inflammatorySignificant reduction in pro-inflammatory cytokines; potential for treating arthritis .
Study DNeuroprotectionProtective effects against oxidative stress in neuronal cells; implications for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The target compound distinguishes itself from simpler benzofuran derivatives through its polycyclic architecture. Key structural comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol)
Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate Dual benzofuran, pyridine Ethoxycarbonyl, carbamoyl, amido ~567.5 (estimated)
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Single benzofuran Cyclohexyl, methylsulfinyl, acetate 364.45
3-Methylsulfinyl-1-benzofuran derivatives Single benzofuran Methylsulfinyl, variable alkyl/aryl groups 200–300 (typical)

Key Observations :

  • The target compound’s dual benzofuran cores and amide linkages likely enhance its binding affinity to biological targets via hydrogen bonding and π-π stacking, compared to mono-benzofuran analogs .
  • Substituents like ethoxycarbonyl groups may improve solubility in polar solvents relative to hydrophobic groups (e.g., cyclohexyl in ’s compound).

Pharmacological Activity

  • Antimicrobial Activity: Mono-benzofuran compounds with electron-withdrawing groups (e.g., methylsulfinyl) exhibit moderate antibacterial effects . The target compound’s amide and carbamoyl groups could enhance activity by targeting bacterial enzymes or membranes.
  • Antitumor Potential: Pyridine-linked benzofurans are reported to inhibit kinase pathways. The pyridine-2-amido bridge in the target compound may confer selectivity for cancer-related receptors.

Physicochemical Properties

  • Stability : The conjugated system across benzofuran and pyridine rings may enhance UV stability but could pose challenges in metabolic degradation.

Research Findings and Methodological Considerations

Crystallographic Analysis

The structural elucidation of such compounds typically involves:

  • SHELX for refining crystallographic data, ensuring precise atomic positioning .
  • ORTEP-3/WinGX for visualizing anisotropic displacement parameters and molecular packing .

Biological Activity

Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the coupling of benzofuran derivatives with amide functionalities. The structural formula can be represented as:

C22H22N2O5\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_5

This compound features two benzofuran moieties, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

A notable study demonstrated that related benzofuran carboxylic acids exhibited IC50 values in the micromolar range against human breast cancer cell lines MCF-7 and MDA-MB-231. Specifically, one derivative showed an IC50 of 2.52±0.39μM2.52\pm 0.39\,\mu M, indicating potent antiproliferative activity and the ability to induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of related benzofuran compounds has also been documented. A series of benzofuran derivatives were tested against a range of bacteria and fungi, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

These studies revealed that certain derivatives demonstrated significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key modifications that enhance activity include:

  • Substitution Patterns : The presence of electron-withdrawing or electron-donating groups on the benzofuran ring can significantly influence biological activity.
  • Amide Linkages : The incorporation of amide groups has been linked to increased potency in anticancer assays.

The following table summarizes some key findings regarding structural modifications and their impact on biological activity:

Compound ModificationBiological ActivityReference
Electron-withdrawing groups on benzofuranIncreased anticancer activity
Amide functionalizationEnhanced antimicrobial properties
Alkyl chain variationsAltered pharmacokinetics

Case Study 1: Anticancer Activity

In a controlled study, a series of benzofuran derivatives were administered to MDA-MB-231 cells. The results indicated that treatment with specific compounds resulted in cell cycle arrest at the G2/M phase and increased apoptosis rates (from 0.47% to 8.11% for early apoptosis) compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Esterification of benzofuran precursors using ethanol under acid catalysis (e.g., H₂SO₄) to introduce ethoxycarbonyl groups .
  • Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) in DMF or THF for carbamoyl linkages between pyridine and benzofuran moieties .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
    • Key Considerations : Optimize stoichiometry of coupling agents (1.2–1.5 equiv.) to reduce side products. Reaction temperatures >25°C may degrade sensitive intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • X-ray crystallography resolves stereoelectronic effects of substituents (e.g., ethoxycarbonyl orientation) and validates intermolecular interactions (e.g., π-π stacking in benzofuran cores) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry of amide bonds and detects rotamers in solution .
  • Mass spectrometry (HRMS-ESI) verifies molecular weight (±2 ppm error tolerance) .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer :

  • In vitro assays (e.g., MTT for cytotoxicity) suggest moderate antitumor activity (IC₅₀ ~10–50 µM) against HeLa and MCF-7 cell lines, potentially linked to benzofuran’s DNA intercalation .
  • Antimicrobial testing (MIC assays) shows selective inhibition of Gram-positive bacteria (e.g., S. aureus), likely due to hydrophobic interactions with cell membranes .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxycarbonyl vs. methylsulfinyl) alter pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance metabolic stability but reduce solubility .
  • Methylsulfinyl substituents increase polarity, improving bioavailability but lowering membrane permeability .
  • Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogenation at benzofuran C-6) and compare IC₅₀ values in dose-response assays .

Q. How to resolve contradictions in biological activity data across studies (e.g., antitumor vs. non-cytotoxic results)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside MTT) .
  • Control Experiments : Test for off-target effects (e.g., ROS generation) using DCFH-DA probes .
  • Structural Reanalysis : Re-examine crystallographic data to confirm compound integrity during bioassays .

Q. What are the degradation pathways under physiological conditions, and how can stability be improved?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–9 buffers, UV light, and oxidative stress (H₂O₂). Monitor degradation via HPLC-MS.
  • Key Finding : Ester hydrolysis at gastric pH generates inactive carboxylic acids .
  • Stabilization Strategies :
  • Prodrug design : Replace ethyl esters with tert-butyl esters to delay hydrolysis .
  • Liposomal encapsulation to shield labile groups .

Q. Which computational models predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with DNA topoisomerase II (PDB: 1ZXM).
  • Key Insight : The pyridine-2-amido group forms hydrogen bonds with Arg503 .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .

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